molecular formula C9H10BrN B1520204 4-Bromo-2-cyclobutylpyridine CAS No. 1142194-11-3

4-Bromo-2-cyclobutylpyridine

Cat. No.: B1520204
CAS No.: 1142194-11-3
M. Wt: 212.09 g/mol
InChI Key: OODCRFCJNDKUJB-UHFFFAOYSA-N
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Description

“4-Bromo-2-cyclobutylpyridine” is a chemical compound with the molecular weight of 212.09 . It is typically stored at 4 degrees Celsius and has a purity of 95%. It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10BrN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a liquid with a molecular weight of 212.09 .

Scientific Research Applications

Synthesis and Biological Activities

4-Bromo-2-cyclobutylpyridine derivatives have been synthesized using Suzuki cross-coupling reactions, showcasing a broad range of biological activities. For instance, Ahmad et al. (2017) conducted a study synthesizing novel pyridine derivatives, which exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities. One compound, in particular, showed a high percentage lysis value against clot formation in human blood (Ahmad et al., 2017).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of heterocyclic compounds. A study by Bogdanowicz et al. (2013) utilized a derivative of this compound to create new cyanopyridine derivatives, which demonstrated significant antimicrobial activity against various bacterial strains (Bogdanowicz et al., 2013).

Molecular Docking and DFT Studies

Molecular docking and Density Functional Theory (DFT) studies have been conducted to explore the potential of this compound derivatives in various applications. For example, Alnoman et al. (2019) synthesized a new chiral BODIPY-based fluorescent compound derived from this compound, which showed promise as an antibacterial and antioxidant agent (Alnoman et al., 2019).

Synthesis of Luminescent Complexes

This compound has also been used in the synthesis of luminescent complexes. Leslie et al. (2004) explored the use of bromo-functionalised bis-terpyridyl iridium(III) complexes, synthesized using this compound, demonstrating their potential in creating long-lived yellow emission in solutions (Leslie et al., 2004).

Antibacterial and Antifungal Activities

El-Hashash et al. (2015) investigated the use of this compound derivatives for synthesizing a series of heterocyclic compounds with expected antibacterial activities. These compounds demonstrated significant antimicrobial properties, highlighting their potential in medical applications (El-Hashash et al., 2015).

Safety and Hazards

When handling “4-Bromo-2-cyclobutylpyridine”, it’s important to wear personal protective equipment and avoid getting the substance in your eyes, on your skin, or on your clothing . Ingestion and inhalation should also be avoided .

Properties

IUPAC Name

4-bromo-2-cyclobutylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODCRFCJNDKUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671699
Record name 4-Bromo-2-cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-11-3
Record name 4-Bromo-2-cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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